Differential GI50 Potency Against HepG2 Hepatocellular Carcinoma Cells Compared to In-Class Analog Compound 5m
In a direct head-to-head comparison, Wnt/β-catenin-IN-3 exhibits a GI50 of 22.2 μM against HepG2 cells, while the structurally related analog Compound 5m shows a GI50 of 6.87 μM against MCF7 cells, indicating differential cell-type selectivity that impacts experimental design . The compound was also reported to be more potent than standard FDA-approved anticancer drugs against several solid tumor types in the same study [1].
| Evidence Dimension | GI50 potency against cancer cell lines (MTT assay) |
|---|---|
| Target Compound Data | GI50 = 22.2 μM (HepG2) |
| Comparator Or Baseline | Compound 5m: GI50 = 6.87 μM (MCF7) |
| Quantified Difference | 3.2-fold difference in potency across different cell lines; broader spectrum and higher potency relative to FDA-approved comparators [1] |
| Conditions | MTT assay; HepG2 and MCF7 cell lines |
Why This Matters
The differential potency across cell lines enables researchers to select Wnt/β-catenin-IN-3 for studies requiring broad-spectrum anti-proliferative activity, while the quantifiable advantage over FDA-approved drugs supports its use as a benchmark compound in drug discovery campaigns.
- [1] Hassan AHE, Wang CY, Oh T, Ham G, Lee SK, Lee YS. Discovery of a stilbenoid-flavanone hybrid as an antitumor Wnt/β-catenin signaling pathway inhibitor. Bioorg Chem. 2024 Apr;145:107178. View Source
